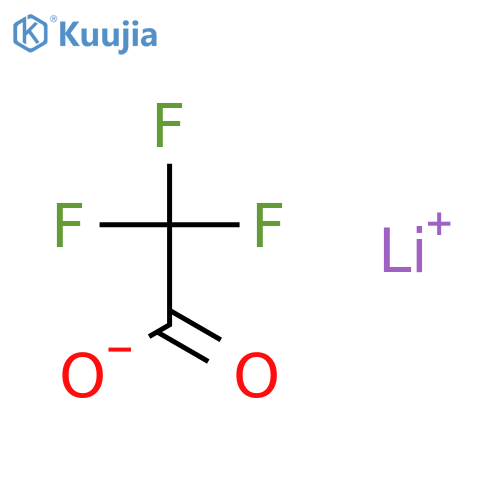Cas no 2923-17-3 (Lithium trifluoroacetate)

Lithium trifluoroacetate structure
商品名:Lithium trifluoroacetate
Lithium trifluoroacetate 化学的及び物理的性質
名前と識別子
-
- LITHIUM TRIFLUOROACETATE
- TRIFLUOROACETIC ACID, LITHIUM SALT
- trifluoro-aceticacilithiumsalt
- LITHIUM TRIFLUOROACETATE H2O
- Lithium trifluoroacetate monohydrate
- Acetic acid,2,2,2-trifluoro-, lithium salt (1:1)
- lithium,2,2,2-trifluoroacetate
- lithium triflate
- lithium trifluoromethanesulfonate
- LithoTab trifluoroacetate
- trifluoroacetate lithium
- Aceticacid, trifluoro-, lithium salt (8CI,9CI)
- lithium 2,2,2-trifluoroacetate
- Acetic acid, trifluoro-, lithium salt
- Acetic acid, 2,2,2-trifluoro-, lithium salt (1:1)
- Trifluoroacetic acid lithium salt
- lithium;2,2,2-trifluoroacetate
- PC5011
- lithium 2,2,2-tris(fluoranyl)ethanoate
- A822380
- DTXSID30883909
- HSFDLPWPRRSVSM-UHFFFAOYSA-M
- AKOS005063529
- MFCD00013216
- NS00083395
- lithium;2, 2, 2-trifluoroacetate
- SCHEMBL104453
- 2923-17-3
- FT-0634558
- J-017445
- EINECS 220-878-0
- DTXCID501023391
- LITHIUM(1+) TRIFLUOROACETATE
- Lithium trifluoroacetate
-
- MDL: MFCD00013216
- インチ: 1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
- InChIKey: HSFDLPWPRRSVSM-UHFFFAOYSA-M
- ほほえんだ: FC(C(=O)[O-])(F)F.[Li+]
計算された属性
- せいみつぶんしりょう: 120.00100
- どういたいしつりょう: 120.00104216g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 87.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 40.1
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.743
- ゆうかいてん: 250 ºC
- ふってん: 72.2°C at 760 mmHg
- あんていせい: hygroscopic
- PSA: 40.13000
- LogP: -0.70140
- ようかいせい: 使用できません
- かんど: Hygroscopic
Lithium trifluoroacetate セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H300-H400
- 警告文: MissingPhrase-N15.00950417
- 危険物輸送番号:UN2811 - class 6.1 - PG 2 - EHS - Toxic solids, organic, n.o.s., HI: all
- WGKドイツ:3
- 危険カテゴリコード: 28-50
- セキュリティの説明: S26
-
危険物標識:


- リスク用語:R36/37/38
- 危険レベル:6.1
- 包装グループ:Ⅲ
- TSCA:Yes
Lithium trifluoroacetate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Lithium trifluoroacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001023-10g |
Lithium trifluoroacetate, monohydrate |
2923-17-3 | 95% | 10g |
£42.00 | 2022-03-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L19750-50g |
Lithium,2,2,2-trifluoroacetate |
2923-17-3 | 50g |
¥458.0 | 2021-09-09 | ||
| Apollo Scientific | PC5011-10g |
Lithium trifluoroacetate |
2923-17-3 | 96% | 10g |
£27.00 | 2025-02-19 | |
| Apollo Scientific | PC5011-100g |
Lithium trifluoroacetate |
2923-17-3 | 96% | 100g |
£152.00 | 2025-02-19 | |
| abcr | AB180240-10 g |
Lithium trifluoroacetate, 97%; . |
2923-17-3 | 97% | 10 g |
€63.70 | 2023-07-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L16801-50g |
Lithium trifluoroacetate, 97% |
2923-17-3 | 97% | 50g |
¥1482.00 | 2023-04-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L169327-50g |
Lithium trifluoroacetate |
2923-17-3 | 95% | 50g |
¥999.90 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 88938-10g |
Lithium trifluoroacetate monohydrate, 97% |
2923-17-3 | 97% | 10g |
¥1000.00 | 2023-02-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-300935A-50g |
Lithium trifluoroacetate, |
2923-17-3 | 50g |
¥1880.00 | 2023-09-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 287679-10G |
Lithium trifluoroacetate |
2923-17-3 | 10g |
¥417.05 | 2023-05-03 |
Lithium trifluoroacetate 関連文献
-
Kazuhide Ueno,Ryoichi Tatara,Seiji Tsuzuki,Soshi Saito,Hiroyuki Doi,Kazuki Yoshida,Toshihiko Mandai,Masaru Matsugami,Yasuhiro Umebayashi,Kaoru Dokko,Masayoshi Watanabe Phys. Chem. Chem. Phys. 2015 17 8248
-
Zhenxing Wang,Zhenhua Sun,Juan Li,Ying Shi,Chengguo Sun,Baigang An,Hui-Ming Cheng,Feng Li Chem. Soc. Rev. 2021 50 3178
-
3. Oxidation of some aromatic hydrocarbons by cerium(IV) trifluoroacetateRichard O. C. Norman,C. Barry Thomas,Philip J. Ward J. Chem. Soc. Perkin Trans. 1 1973 2914
-
Kazuhide Ueno,Ryoichi Tatara,Seiji Tsuzuki,Soshi Saito,Hiroyuki Doi,Kazuki Yoshida,Toshihiko Mandai,Masaru Matsugami,Yasuhiro Umebayashi,Kaoru Dokko,Masayoshi Watanabe Phys. Chem. Chem. Phys. 2015 17 8248
-
Siyuan Wang,Hao Fu,Jiamin Ma,Xiaomeng Shi,Huimin Wang,Zongyou Yin,Shuai Zhang,Mengdie Jin,Ziyun Zhong,Xinyun Zhai,Yaping Du Chem. Sci. 2022 13 12367
2923-17-3 (Lithium trifluoroacetate) 関連製品
- 2923-16-2(Potassium trifluoroacetate)
- 3336-58-1(ammonium trifluoroacetate)
- 599-00-8(Trifluoroacetic Acid-d)
- 304851-95-4(yttrium trifluoroacetate hydrate)
- 37737-28-3(YttriumTrifluoroacetate (~90%))
- 435345-45-2(1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
